((3-(Trifluoromethyl)phenyl)sulfonyl)valine
Overview
Description
((3-(Trifluoromethyl)phenyl)sulfonyl)valine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a valine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-(Trifluoromethyl)phenyl)sulfonyl)valine typically involves multiple steps. One common approach is to start with 3-(trifluoromethyl)aniline as the precursor. The aniline undergoes sulfonylation to introduce the sulfonyl group, followed by coupling with valine under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: ((3-(Trifluoromethyl)phenyl)sulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
((3-(Trifluoromethyl)phenyl)sulfonyl)valine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand protein interactions and enzyme activities.
Medicine: Its derivatives could be explored for potential therapeutic uses, such as in the treatment of diseases where the trifluoromethyl group plays a crucial role.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which ((3-(Trifluoromethyl)phenyl)sulfonyl)valine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the molecule, affecting its binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
((3-(Trifluoromethyl)phenyl)sulfonyl)valine can be compared to other trifluoromethyl-substituted compounds, such as trifluoromethanesulfonic acid and trifluoroacetic acid. These compounds share the trifluoromethyl group but differ in their functional groups and applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group with the valine amino acid, which provides distinct chemical and biological properties.
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Properties
IUPAC Name |
(2S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNFXYSAEPLUHG-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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